molecular formula C10H14BNO4 B1504207 4-(Isopropoxycarbonylamino)phenylboronic acid CAS No. 1033726-21-4

4-(Isopropoxycarbonylamino)phenylboronic acid

Cat. No.: B1504207
CAS No.: 1033726-21-4
M. Wt: 223.04 g/mol
InChI Key: ZBYUZVPSHMRJPY-UHFFFAOYSA-N
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Description

“4-(Isopropoxycarbonylamino)phenylboronic acid” is a chemical compound with the molecular formula C10H14BNO4 . It is used in various applications due to its unique properties .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with an isopropoxycarbonylamino group .

Safety and Hazards

The safety data sheet for “4-(Isopropoxycarbonylamino)phenylboronic acid” suggests that it should be handled with care. It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . It is also advised to use personal protective equipment and to ensure adequate ventilation .

Future Directions

Phenylboronic acid-based functional materials, which include “4-(Isopropoxycarbonylamino)phenylboronic acid”, have been widely used in imaging and tumor therapy . They have shown potential in cancer diagnosis and tumor targeting, as well as in chemotherapy, gene therapy, phototherapy, and immunotherapy . This suggests that there is significant potential for future research and applications of “this compound” and related compounds .

Mechanism of Action

Properties

IUPAC Name

[4-(propan-2-yloxycarbonylamino)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BNO4/c1-7(2)16-10(13)12-9-5-3-8(4-6-9)11(14)15/h3-7,14-15H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBYUZVPSHMRJPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)NC(=O)OC(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00681535
Record name [4-({[(Propan-2-yl)oxy]carbonyl}amino)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00681535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1033726-21-4
Record name [4-({[(Propan-2-yl)oxy]carbonyl}amino)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00681535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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